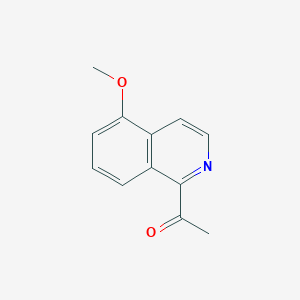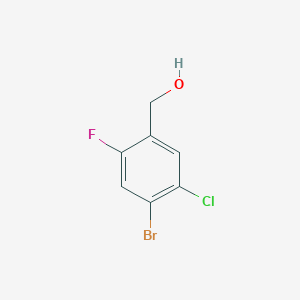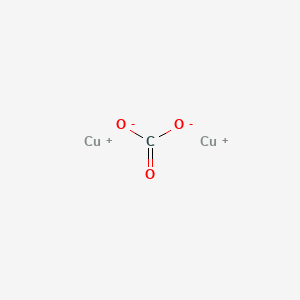
copper(I) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a light green powder at room temperature and is insoluble in water This compound is relatively rare and is not commonly found in nature
Vorbereitungsmethoden
Copper(I) carbonate can be synthesized through various methods. One common laboratory method involves the reaction of copper(I) chloride with sodium carbonate in an aqueous solution. The reaction is typically carried out at room temperature and results in the precipitation of this compound: [ 2CuCl + Na2CO3 \rightarrow Cu2CO3 + 2NaCl ]
Another method involves the thermal decomposition of copper(II) carbonate, which can produce this compound under controlled conditions . Industrial production methods often involve similar precipitation reactions but on a larger scale, with careful control of reaction conditions to ensure purity and yield.
Analyse Chemischer Reaktionen
Copper(I) carbonate undergoes several types of chemical reactions, including decomposition, oxidation, and reduction. One notable reaction is its thermal decomposition, which occurs at elevated temperatures: [ Cu2CO3 \rightarrow 2CuO + CO2 ]
In the presence of oxidizing agents, this compound can be oxidized to copper(II) carbonate or copper(II) oxide. For example, when exposed to air, it slowly oxidizes to form copper(II) carbonate: [ 2Cu2CO3 + O2 \rightarrow 4CuCO3 ]
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are copper oxides and carbon dioxide .
Wissenschaftliche Forschungsanwendungen
Copper(I) carbonate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other copper compounds. It is also used in the study of copper’s oxidation states and its behavior in various chemical reactions .
In biology and medicine, this compound is of interest due to its potential antimicrobial propertiesCopper nanoparticles, including those derived from this compound, are being explored as alternatives to traditional antibiotics .
In industry, this compound is used in the production of pigments and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in materials science and nanotechnology .
Wirkmechanismus
The mechanism of action of copper(I) carbonate involves its ability to interact with biological molecules and disrupt cellular processes. Copper ions can bind to proteins and enzymes, altering their structure and function. This can lead to the generation of reactive oxygen species, which cause oxidative stress and damage to cellular components .
Copper ions can also interfere with the integrity of cell membranes, leading to cell lysis and death. The exact molecular targets and pathways involved in these processes are still being studied, but it is clear that copper’s redox activity plays a crucial role in its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Copper(I) carbonate can be compared with other copper compounds, such as copper(II) carbonate, copper(I) oxide, and copper(II) oxide. Each of these compounds has unique properties and applications.
Copper(II) carbonate (CuCO3): This compound is more stable and commonly found in nature as the minerals malachite and azurite.
Copper(I) oxide (Cu2O): This red or reddish-brown compound is used as a pigment, in antifouling paints, and as a fungicide.
Copper(II) oxide (CuO): This black compound is used in ceramics, glass, and as a catalyst in various chemical reactions.
This compound’s uniqueness lies in its specific oxidation state and its potential applications in research and industry. Its properties and reactivity make it a valuable compound for studying copper chemistry and developing new materials.
Eigenschaften
CAS-Nummer |
3444-14-2 |
|---|---|
Molekularformel |
CCu2O3 |
Molekulargewicht |
187.10 g/mol |
IUPAC-Name |
copper(1+);carbonate |
InChI |
InChI=1S/CH2O3.2Cu/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 |
InChI-Schlüssel |
JMRJRCGXPDVLIZ-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)([O-])[O-].[Cu+].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




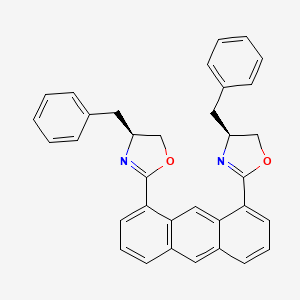
![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)

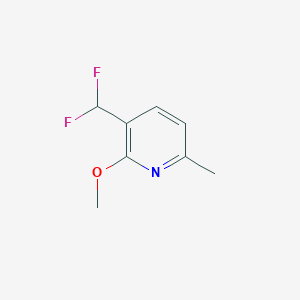

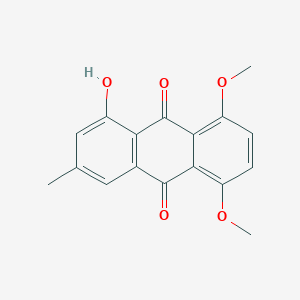
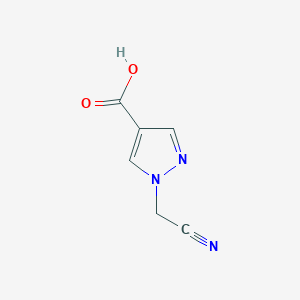
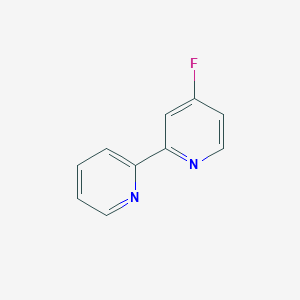
![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)

